3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one
Description
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one (CAS: 1177113-48-2) is a complex bicyclic heterocyclic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . Its structure comprises a decahydro-benzo[d]pyrroloimidazolone core with a methyl substituent at the 3a-position. Key physicochemical properties include an XLogP3 value of 0.8, a topological polar surface area of 32.3 Ų, and a hydrogen-bond donor/acceptor count of 1/2, suggesting moderate hydrophilicity . The compound’s stereochemical complexity is highlighted by three undefined stereocenters, contributing to its conformational flexibility .
Properties
IUPAC Name |
3a-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrrolo[1,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-11-7-6-10(14)13(11)9-5-3-2-4-8(9)12-11/h8-9,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRIYOVGFHMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)N1C3CCCCC3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine in ethanol under reflux conditions . This procedure proceeds through a Knoevenagel condensation followed by inter- and intramolecular Michael addition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The table below compares structural and geometric parameters of 3a-methyl-decahydro-benzo[d]pyrroloimidazol-1-one with related compounds:
Key Observations :
- Conformational Flexibility : The decahydro framework allows for multiple low-energy conformers, whereas tetrahydro derivatives (e.g., 3a-phenyl) adopt more rigid, planar geometries .
- Electrophilic Reactivity : Dichloroacetyl-substituted derivatives show enhanced reactivity due to electron-withdrawing groups, as evidenced by IR spectroscopy .
Organocatalytic Activity
Pyrroloimidazoles with chiral 6,7-dihydro cores (e.g., 7-alkoxy derivatives) are effective organocatalysts in asymmetric Steglich rearrangements . However, the saturated decahydro structure of 3a-methyl-decahydro-benzo[d]pyrroloimidazol-1-one may limit its catalytic utility due to reduced π-orbital overlap and conformational rigidity.
Bioactivity
- Plant Growth Regulation : The 3a-phenyl analog exhibits hydrogen-bonded chains and π-π interactions, correlating with its role as a plant-growth regulator .
- Anti-inflammatory Activity : Benzo[d]pyrroloimidazol-1-ones with hydroxy or methyl substituents (e.g., 6,7-dimethyl derivatives) show 39% inhibition in carrageenan-induced edema models, comparable to ibuprofen .
- Antibiotic Potential: Pyrrolo[1,2-a]pyrazine-diones (e.g., PPDH) from Burkholderia spp. demonstrate antibacterial activity against Pseudomonas aeruginosa and E. coli .
Lipoxygenase (LOX) Inhibition
The 3a-methyl derivative’s saturated structure may limit similar activity due to reduced aromatic interactions .
Biological Activity
3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is with a molecular weight of approximately 194.28 g/mol. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure, which is known to influence its interaction with biological targets. The specific arrangement of atoms contributes to its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| MDL Number | MFCD06589868 |
Pharmacological Profiles
Research has indicated that 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses notable antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
- Cytotoxic Effects : In vitro studies have reported that the compound can induce cytotoxicity in cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis and cell cycle arrest, although further research is needed to elucidate the exact pathways involved.
- Neuroprotective Effects : Preliminary investigations suggest that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This is particularly relevant given the increasing prevalence of conditions such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several imidazole derivatives, including 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines, 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one exhibited IC50 values ranging from 15 to 30 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent induction of apoptosis .
- Neuroprotection Study : Research conducted on animal models indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal loss in models of induced neurotoxicity. Behavioral tests showed enhanced memory retention compared to control groups .
The biological activities of 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one are believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Q & A
Q. What are the common synthetic routes for preparing 3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one?
The synthesis typically involves cyclocondensation or cycloaddition strategies. A key method is the reaction of aminopyrrolines with halocarbonyl compounds, though yields vary depending on substituents and reaction conditions (e.g., solvent, temperature). For example, aminopyrrolines condensed with bromo ketones in EtOAc at room temperature yield pyrroloimidazole derivatives, but pyridyl bromo ketones require heating in DMF with Na₂CO₃ for cyclization, albeit with low yields (~14%) . Alternative approaches include one-pot multicomponent reactions using α-bromocarbonyl compounds and acetylenic dipolarophiles in propylene oxide, which acts as both solvent and acid scavenger .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H and 13C NMR : Assign chemical shifts (e.g., δH 3.29–3.16 ppm for methylene protons in the fused ring) and coupling constants to confirm regiochemistry and substituent effects. Compare with monocyclic analogs to identify conjugation patterns .
- X-ray crystallography : Resolve conformational details, such as the twisted envelope conformation of the pyrrolidone ring and deviations from planarity (e.g., torsion angles C(5)-N(2)-C(4)-N(1) = 47.9°, C(1)-N(1)-C(4)-N(2) = 136.8°) .
- 15N/17O NMR : Probe amide-like interactions and delocalization in the π-electron system .
Q. What are the primary applications of this compound in organic synthesis?
Pyrroloimidazoles serve as organocatalysts in asymmetric reactions, such as the Steglich rearrangement. Chiral 6,7-dihydro derivatives enable enantioselective synthesis of complex molecules, leveraging their rigid bicyclic framework to control stereochemical outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for pyrroloimidazole derivatives?
Contradictions often arise from conformational flexibility or solvent effects. To address this:
- Use 15N/17O NMR to validate electronic interactions between the ring-junction nitrogen and carbonyl group .
- Compare experimental shifts with DFT-calculated parameters for model compounds to identify deviations caused by substituents .
- Analyze coupling constants (e.g., J = 7.5 Hz for aromatic protons) to distinguish regioisomers .
Q. What strategies optimize stereochemical outcomes in decahydro-pyrroloimidazole synthesis?
- Chiral organocatalysts : Employ 7-alkoxy-substituted dihydropyrroloimidazoles to induce asymmetry in cycloaddition reactions .
- Solvent and temperature control : Propylene oxide at room temperature favors stereospecific multicomponent reactions, while 1,2-epoxybutane at reflux limits side products .
- Substituent engineering : Electron-withdrawing groups (e.g., fluorine) enhance regioselectivity in cyclization steps .
Q. How does the degree of saturation in the pyrroloimidazole ring affect biological activity?
Saturation impacts lipophilicity and binding affinity. For example:
- Triazine derivatives : Higher lipophilicity correlates with increased soybean lipoxygenase (LOX) inhibition due to enhanced membrane penetration .
- Triazole derivatives : Lower molecular weight reduces LOX inhibition, suggesting an inverse relationship between size and activity in this subclass .
Q. How can computational methods aid in predicting reactivity and intermolecular interactions?
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures to predict packing behavior .
- DFT calculations : Estimate reaction pathways (e.g., cycloaddition energetics) and optimize transition states for stereochemical control .
- Molecular docking : Screen for LOX inhibition by simulating binding modes of substituted derivatives, prioritizing fluorinated or thienyl-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
